molecular formula C9H15N3O2 B2852010 2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid CAS No. 2247207-45-8

2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid

Cat. No.: B2852010
CAS No.: 2247207-45-8
M. Wt: 197.238
InChI Key: GVWNDWQLFMWGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and an isopropyl group, as well as an aminoacetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid typically involves the reaction of 5-methyl-1-propan-2-ylpyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of N-substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives with potential pharmaceutical applications.

    Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential use in the development of new therapeutic agents for the treatment of various diseases.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]propanoic acid
  • 2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]butanoic acid
  • 2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]pentanoic acid

Uniqueness

2-[(5-Methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the aminoacetic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6(2)12-7(3)4-8(11-12)10-5-9(13)14/h4,6H,5H2,1-3H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWNDWQLFMWGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.